molecular formula C26H21ClN2O4 B12299448 3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12299448
M. Wt: 460.9 g/mol
InChI Key: AURCQLTXXIAGBS-UHFFFAOYSA-N
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Description

N-Fmoc-7-chloro-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7-position of the indole ring. This modification enhances its utility in peptide synthesis and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-7-chloro-L-tryptophan typically involves the protection of the amino group of 7-chloro-L-tryptophan with the Fmoc group. This can be achieved through the reaction of 7-chloro-L-tryptophan with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for N-Fmoc-7-chloro-L-tryptophan involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high yield and purity, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-7-chloro-L-tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-7-chloro-L-tryptophan is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Fmoc-7-chloro-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-7-chloro-L-tryptophan is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of specialized peptides and proteins .

Properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

3-(7-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21ClN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)

InChI Key

AURCQLTXXIAGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Cl)C(=O)O

Origin of Product

United States

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